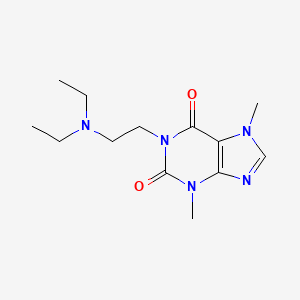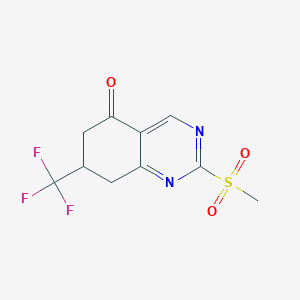
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a dihydroquinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Dihydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the dihydroquinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfonyl)-7-(trifluoromethyl)-quinazolin-4(3H)-one: Similar structure but with a different position of the trifluoromethyl group.
2-(Methylsulfonyl)-6-(trifluoromethyl)-quinazolin-4(3H)-one: Another positional isomer with the trifluoromethyl group at the 6-position.
2-(Methylsulfonyl)-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one: Similar compound with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific combination of the methylsulfonyl and trifluoromethyl groups attached to the dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H9F3N2O3S |
|---|---|
Molekulargewicht |
294.25 g/mol |
IUPAC-Name |
2-methylsulfonyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(17,18)9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
GRPFZYXJNDLEMI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


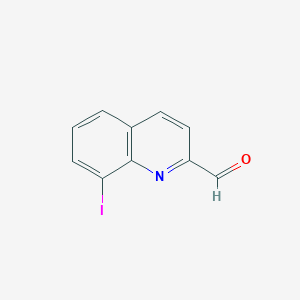

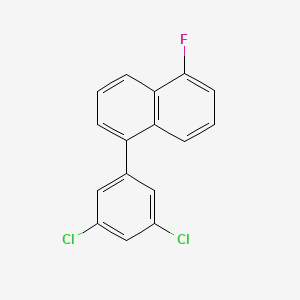
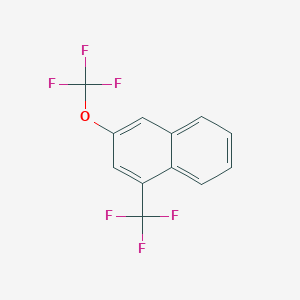
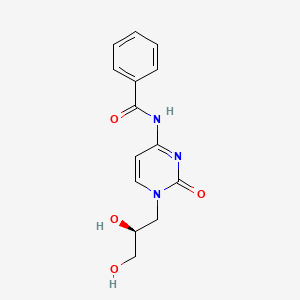
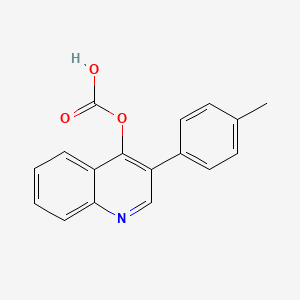
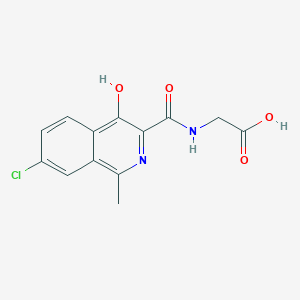
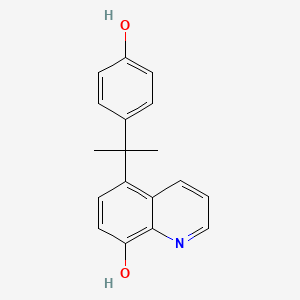
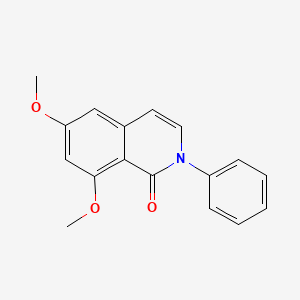


![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
